tributyl(oxoboranyloxy)stannane
Description
Tributyl(oxoboranyloxy)stannane is an organotin compound featuring a tributyltin core bonded to an oxoboranyloxy group. While direct literature on this specific compound is sparse, its structural analogs (e.g., tributyl esters with acyloxy or other oxygen-containing substituents) are well-documented. Organotin compounds are widely used in catalysis, polymer stabilization, and organic synthesis due to their Lewis acidity and ability to mediate cross-coupling reactions . The oxoboranyloxy group likely enhances its reactivity in boron-transfer reactions, though detailed mechanistic studies are lacking in the provided evidence.
Properties
CAS No. |
17313-85-8 |
|---|---|
Molecular Formula |
C12H27BO2Sn |
Molecular Weight |
332.9 g/mol |
IUPAC Name |
tributyl(oxoboranyloxy)stannane |
InChI |
InChI=1S/3C4H9.BO2.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;;/q;;;-1;+1 |
InChI Key |
JXCWEMJGZBYJBL-UHFFFAOYSA-N |
SMILES |
B(=O)O[Sn](CCCC)(CCCC)CCCC |
Canonical SMILES |
B(=O)O[Sn](CCCC)(CCCC)CCCC |
Other CAS No. |
17313-85-8 |
Synonyms |
oxo[(tributylstannyl)oxy]borane |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxo[(tributylstannyl)oxy]borane typically involves the reaction of boric acid with tributyltin oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tributyl(oxoboranyloxy)stannane (inferred properties) with structurally related tributylstannane derivatives, based on substituent groups, molecular parameters, and applications:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., dibromopropionyloxy in ): Increase Lewis acidity, enhancing catalytic activity but raising toxicity concerns. Long Alkyl Chains (e.g., isononanoyloxy in ): Improve solubility in nonpolar solvents and thermal stability, favoring use in polymer industries. Oxygen-Containing Groups (e.g., methacryloyloxy in ): Facilitate radical reactions, critical in polymerization processes.
- Molecular Weight Trends: Longer substituent chains (e.g., isodecanoyloxy vs. methacryloyloxy) correlate with higher molecular weights and boiling points, impacting volatility and processing conditions.
Safety and Stability : Tributyl(1-methoxyethenyl)stannane requires refrigeration (+4°C) to prevent decomposition , whereas brominated analogs (e.g., ) may pose environmental risks due to bioaccumulation.
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